

# Illuminating the Structural Landscape of Novel Triazole-Based Sulfonamides: A Comparative Guide

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## Compound of Interest

Compound Name: 3-Ethenyltriazole-4-sulfonamide

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This guide provides a comparative analysis of the hypothetical structure of **3-Ethenyltriazole-4-sulfonamide** and established triazole-based sulfonamide alternatives. While specific experimental data for **3-Ethenyltriazole-4-sulfonamide** is not currently available in public literature, this document extrapolates its likely structural and spectroscopic characteristics based on known chemical principles and data from analogous compounds. This guide serves as a valuable resource for researchers interested in the design and synthesis of novel triazole-containing compounds for potential therapeutic applications.

## Structural Confirmation: A Comparative Overview

The definitive structure of any novel compound is established through a combination of spectroscopic techniques. For the hypothetical 3-Ethenyl-1,2,4-triazole-4-sulfonamide, the proposed structure is presented alongside experimentally confirmed data for two comparator compounds known for their biological activity.

Table 1: Comparative Analysis of Structural and Spectroscopic Data

Feature	3-Ethenyl-1,2,4-triazole-4-sulfonamide (Predicted)	1-phenyl-1H-1,2,4-triazole-3-sulfonamide[1]	5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione[2]
Molecular Formula	C4H5N5O2S	C8H8N4O2S	C19H22N4O4S2
Molecular Weight	187.18 g/mol	224.25 g/mol	442.54 g/mol
<sup>1</sup> H NMR (δ, ppm)	~8.5-9.0 (s, 1H, triazole-H), ~6.5-7.0 (dd, 1H, vinyl-CH), ~5.5-6.0 (d, 1H, vinyl-CH <sub>2</sub> ), ~5.0-5.5 (d, 1H, vinyl-CH <sub>2</sub> ), ~7.0-8.0 (br s, 2H, SO <sub>2</sub> NH <sub>2</sub> )	7.2-8.2 (m, 5H, Ar-H), 8.8 (s, 1H, triazole-H), 7.5 (br s, 2H, SO <sub>2</sub> NH <sub>2</sub> )	2.7 (s, 6H, N(CH <sub>3</sub> ) <sub>2</sub> ), 3.8 (s, 3H, OCH <sub>3</sub> ), 3.9 (s, 3H, OCH <sub>3</sub> ), 4.3 (s, 2H, CH <sub>2</sub> ), 6.8-7.6 (m, 7H, Ar-H), 13.9 (s, 1H, NH)
<sup>13</sup> C NMR (δ, ppm)	~150-160 (triazole-C), ~140-150 (triazole-C), ~125-135 (vinyl-CH), ~115-125 (vinyl-CH <sub>2</sub> )	~155 (triazole-C), ~145 (triazole-C), 120-140 (Ar-C)	~167 (C=S), ~150 (triazole-C), 112-152 (Ar-C), ~48 (CH <sub>2</sub> ), ~38 (N(CH <sub>3</sub> ) <sub>2</sub> ), ~56 (OCH <sub>3</sub> )
IR (cm <sup>-1</sup> )	~3350-3250 (N-H stretch), ~1640 (C=C stretch), ~1350 & ~1160 (S=O stretch)	~3300-3200 (N-H stretch), ~1340 & ~1150 (S=O stretch)	~3100 (N-H stretch), ~1330 & ~1150 (S=O stretch), ~1270 (C=S stretch)
Biological Activity	Hypothetical	Not specified	Antifungal and antibacterial activity[2]

## Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and structural confirmation of 3-Ethenyl-1,2,4-triazole-4-sulfonamide.

## Synthesis of 3-Ethenyl-1,2,4-triazole-4-sulfonamide (Hypothetical)

This proposed synthesis involves a multi-step process starting from commercially available materials.

- **Synthesis of 3-Vinyl-1H-1,2,4-triazole:** A potential route involves the reaction of acrylamide with a suitable triazole precursor, such as formamidine, followed by cyclization. Alternatively, a pre-formed triazole ring could be functionalized with a vinyl group via a cross-coupling reaction.
- **Sulfonylation of 3-Vinyl-1H-1,2,4-triazole:** The synthesized 3-vinyl-1H-1,2,4-triazole would then be reacted with sulfamoyl chloride ( $\text{H}_2\text{NSO}_2\text{Cl}$ ) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or acetonitrile. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography.
- **Purification:** The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-Ethenyl-1,2,4-triazole-4-sulfonamide.

## Structural Characterization

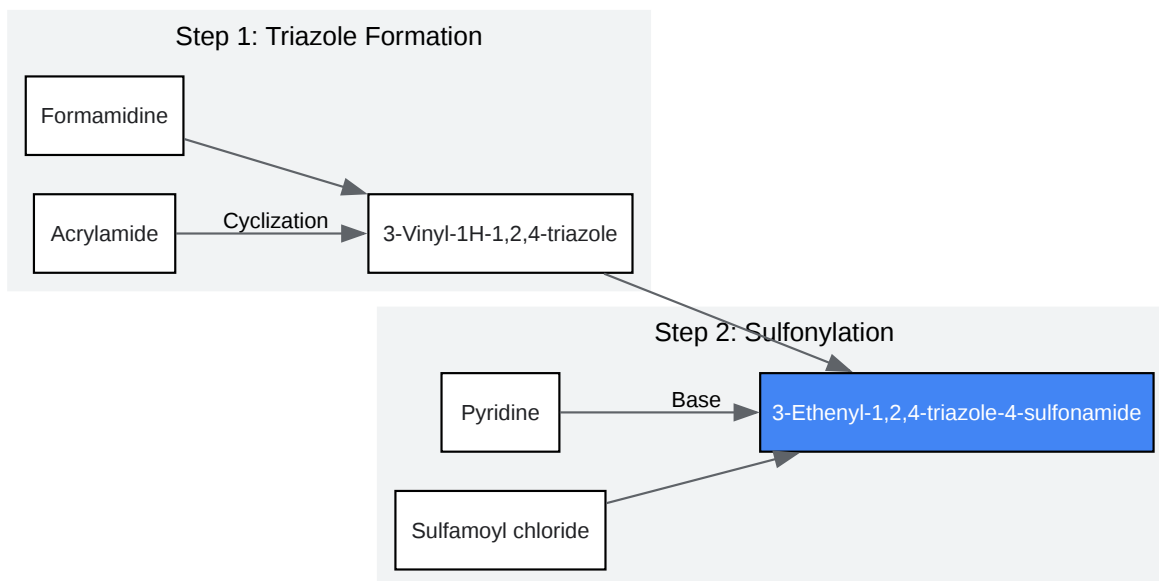
The structure of the synthesized compound would be confirmed using the following standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g.,  $\text{DMSO}-d_6$ ). The chemical shifts ( $\delta$ ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film. The characteristic absorption bands would be reported in wavenumbers ( $\text{cm}^{-1}$ ).
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be performed to determine the exact mass and confirm the molecular formula of the compound.

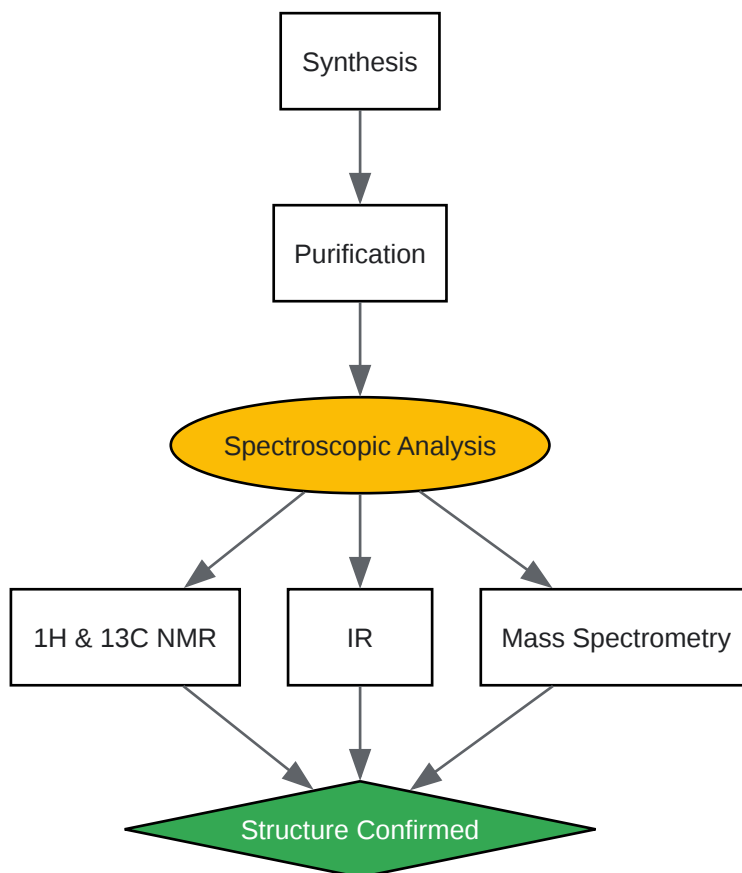
## Visualizing Synthesis and Confirmation

The following diagrams illustrate the proposed synthetic pathway and the logical workflow for structural confirmation.

## Proposed Synthesis of 3-Ethenyl-1,2,4-triazole-4-sulfonamide



## Workflow for Structural Confirmation



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## References

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